

# N-Vinyl-2-pyrrolidone based hydrogels versus polyethylene glycol (PEG) hydrogels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## An Objective Comparison of **N-Vinyl-2-pyrrolidone** (NVP) and Polyethylene Glycol (PEG) Based Hydrogels for Drug Delivery and Biomedical Applications

In the realm of drug development and tissue engineering, hydrogels have emerged as a cornerstone technology due to their unique properties, such as high water content, biocompatibility, and tunable physical characteristics.<sup>[1]</sup> Among the myriad of synthetic polymers used for hydrogel fabrication, **N-Vinyl-2-pyrrolidone** (NVP) and Polyethylene Glycol (PEG) are two of the most prominent. This guide provides a detailed, objective comparison of NVP-based and PEG-based hydrogels, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific application.

## Comparative Analysis of Hydrogel Properties

The selection of a hydrogel system is critically dependent on its intrinsic properties. This section compares NVP and PEG hydrogels based on their biocompatibility, mechanical strength, swelling behavior, and drug release kinetics.

## Biocompatibility

Both PEG and NVP-based polymers are generally considered biocompatible.

- PEG Hydrogels: PEG is well-regarded for its excellent biocompatibility and "stealth" properties, which resist protein adsorption and minimize immune responses.<sup>[2][3]</sup> This bio-

inert nature makes PEG hydrogels a popular choice for in vivo applications, including drug delivery and as scaffolds for tissue regeneration.[2][4] Studies involving the implantation of PEG-based hydrogels in the brain have shown only a mild inflammatory response, suggesting good compatibility with sensitive neural tissue.[5][6]

- NVP-based Hydrogels: Poly(**N-vinyl-2-pyrrolidone**) (PVP) is also known for its low toxicity and biocompatibility. It has been explored as a potential alternative to PEG to confer stealth properties to drug delivery systems like lipoplexes, with studies indicating a potentially lower immunogenic response compared to PEGylated systems.[3] Copolymers of NVP with other materials like chitosan have also been shown to be biocompatible.[7]

## Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its application, determining its ability to withstand physiological stresses.

- PEG Hydrogels: The mechanical properties of PEG hydrogels are highly tunable. They can be adjusted by altering the molecular weight of the PEG precursor and the crosslinking density.[8][9] Generally, increasing the PEG concentration and decreasing its molecular weight results in a higher compressive and tensile modulus, creating a stiffer hydrogel.[10] For instance, the compressive moduli of PEG hydrogels can be modulated over a range from approximately 13 kPa to 233 kPa.[8] However, a common challenge with purely PEG-based hydrogels is their often weak mechanical strength and brittle nature, which can limit their use in load-bearing applications.[8][11]
- NVP-based Hydrogels: NVP-based hydrogels, particularly when formulated as nanocomposites, can exhibit robust mechanical properties. For example, nanocomposite hydrogels of NVP crosslinked with Laponite XLG have shown comparable or even enhanced viscoelastic and compressive mechanical properties compared to those crosslinked with conventional divinyl monomers.[12] The properties of these hydrogels tend to improve as the clay (crosslinker) content increases.[12]

## Swelling Behavior

A hydrogel's ability to absorb and retain water is fundamental to its function, especially in drug delivery, as it directly influences drug loading and release.[13][14]

- PEG Hydrogels: The swelling ratio of PEG hydrogels is inversely related to the polymer concentration and crosslink density; higher concentrations and more crosslinking lead to lower swelling.[9][10] The swelling behavior can also be influenced by environmental pH if pH-sensitive co-monomers are incorporated. For example, PEG-co-p(Aac/AMPS) hydrogels exhibit significantly higher swelling at neutral or alkaline pH (pH 7.4) compared to acidic conditions (pH 1.2).[15]
- NVP-based Hydrogels: NVP-based hydrogels also demonstrate significant swelling capacity. Copolymers of NVP and polyethylene glycol diacrylate (PAC) have shown equilibrium swelling of around 260-274% in simulated gastric fluid (SGF) and 280-296% in simulated intestinal fluid (SIF).[16] Interpolymeric hydrogels of NVP, PAC, and chitosan have been observed to swell more in SGF than in SIF.[7]

## Drug Loading and Release Kinetics

The ultimate goal for a drug delivery vehicle is the efficient loading and controlled release of therapeutic agents.

- PEG Hydrogels: PEG hydrogels are versatile drug delivery platforms where release can be controlled by diffusion, swelling, or chemical degradation of the hydrogel matrix.[1][4] The release rate can be tuned by adjusting the hydrogel's crosslinking density; a higher density creates a smaller mesh size, which can slow the diffusion of encapsulated molecules.[4][17] For pH-sensitive PEG hydrogels, drug release is significantly influenced by the pH of the surrounding medium, with higher release rates often observed at higher pH values due to deprotonation of functional groups and subsequent hydrogel swelling.[15][18]
- NVP-based Hydrogels: NVP-based hydrogels have also been successfully used for the controlled release of drugs. For instance, NVP-PAC copolymer hydrogels loaded with the anti-cancer drug 5-Fluorouracil (5-FU) demonstrated a sustained release over 10 days, releasing about 50-56% of the entrapped drug.[16] The pH-responsive nature of NVP-based hydrogels can also be exploited for targeted drug delivery. Copolymers containing chitosan have shown higher release rates in acidic environments (SGF) compared to more neutral ones (SIF).[7]

## Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for NVP-based and PEG-based hydrogels as reported in the literature.

Table 1: Mechanical Properties

Hydrogel Type	Polymer Concentration/Com position	Young's Modulus / Compressive Modulus	Citation
PEG-diacrylate	10-40% w/w (3.4k MW)	Tensile Modulus: 0.04 - 0.89 MPa	[10]
PEG-diacrylate	30% w/w (0.5k-10k MW)	Tensile Modulus: 0.03 - 3.50 MPa	[10]
PEG-DTT	15-30 wt% (3.4k-20k MW)	Compressive Modulus: 13 - 233 kPa	[8]

| PNVP-Laponite XLG | 10 wt% XLG | Storage Modulus (G'): ~10-100 kPa | [12] |

Table 2: Swelling and Drug Release Properties

Hydrogel Type	Condition	Swelling Ratio (%)	Drug Release Profile	Citation
Poly[NVP-PAC]	SGF (pH 1.2)	~260-274%	~50-56% of 5-FU released over 10 days	[16]
Poly[NVP-PAC]	SIF (pH 7.4)	~280-296%	(Sequential release after SGF)	[16]
PEG-co-p(Aac/AMPS)	pH 1.2	Low	Low Ketoprofen release	[15]
PEG-co-p(Aac/AMPS)	pH 7.4	High	>80% Ketoprofen release in 12 hours	[15]
Poly(NVP-PAC)-Chitosan	SGF (pH 1.2)	Higher swelling	Higher release rate in SGF	[7]

| Poly(NVP-PAC)-Chitosan | SIF (pH 7.4) | Lower swelling | Lower release rate in SIF | [7] |

## Experimental Protocols

Detailed and standardized methodologies are essential for the accurate characterization of hydrogel properties and for comparing findings across different studies.[1][19]

### Protocol 1: Swelling Ratio Determination

This protocol measures the ability of a hydrogel to absorb and retain fluid.[20][21]

- Preparation: Prepare lyophilized (freeze-dried) hydrogel samples of a known weight (dry weight,  $W_d$ ).[22]
- Immersion: Immerse the dried hydrogel samples in a specific buffer solution (e.g., phosphate-buffered saline (PBS) at pH 7.4, or simulated gastric/intestinal fluid) at a constant temperature (e.g., 37°C).[23][24]

- Incubation: At predetermined time intervals, remove a hydrogel sample from the solution.
- Weighing: Gently blot the surface with filter paper to remove excess surface water and immediately weigh the sample (swollen weight,  $W_s$ ).
- Equilibrium: Continue this process until the hydrogel weight remains constant, indicating that equilibrium swelling has been reached.
- Calculation: The swelling ratio (SR) is calculated using the following formula:  $SR (\%) = [(W_s - W_d) / W_d] * 100$

## Protocol 2: Mechanical Characterization (Compression Testing)

This protocol determines the mechanical stability and stiffness of the hydrogel.[20]

- Sample Preparation: Prepare cylindrical hydrogel samples with a uniform diameter and height, ensuring they are fully swollen to equilibrium in a suitable buffer.
- Instrumentation: Use a mechanical testing machine (e.g., an Instron) equipped with a suitable load cell.[25]
- Testing: Place the hydrogel sample between two parallel compression plates. Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
- Data Acquisition: Record the force (stress) and displacement (strain) data until the hydrogel fractures or reaches a predefined strain limit.
- Analysis: Plot the resulting stress-strain curve. The compressive modulus (Young's Modulus,  $E$ ) is calculated from the initial linear region of this curve.

## Protocol 3: In Vitro Drug Release Study

This protocol evaluates the rate and mechanism of drug release from the hydrogel.[18][19]

- Drug Loading: Load the hydrogel with a specific drug during or after polymerization. Quantify the initial amount of drug loaded.

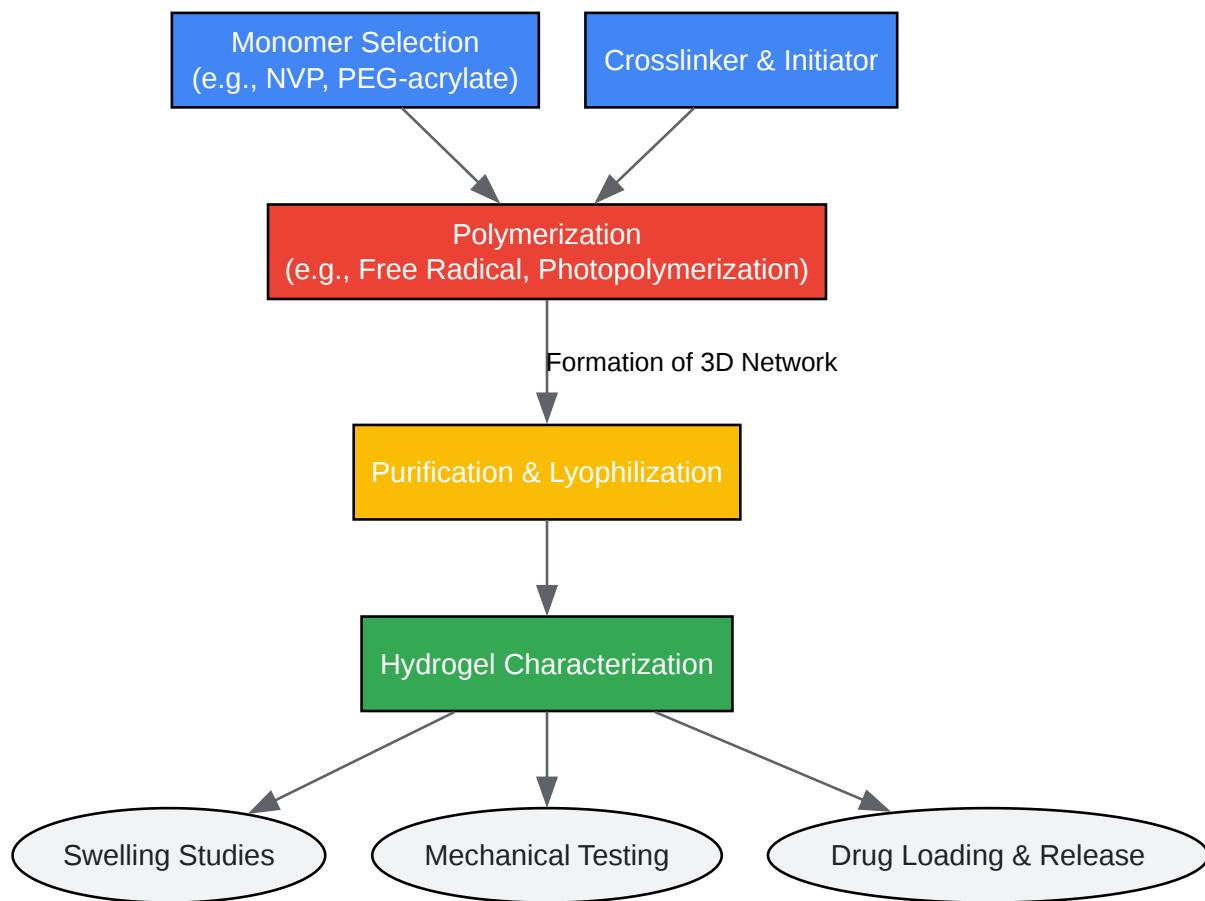
- Release Medium: Place the drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS at 37°C) in a container. The setup should be kept under constant, gentle agitation to ensure sink conditions.[1]
- Sampling: At regular time intervals, withdraw a small aliquot of the release medium.
- Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume.
- Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[19]
- Data Analysis: Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded. This release profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[1][15]

## Visualizations

### Chemical Structures

Caption: Chemical structures of NVP monomer and PEG repeating unit.

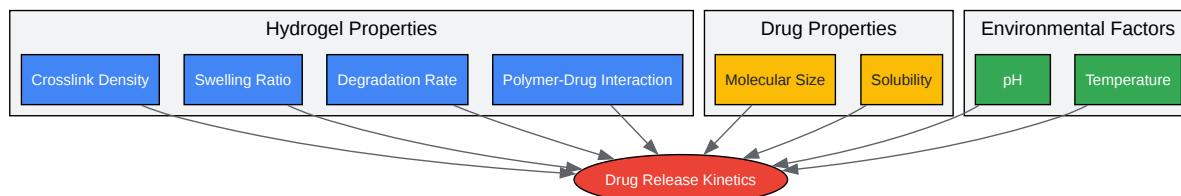
## Hydrogel Synthesis and Characterization Workflow



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Caption: General experimental workflow for hydrogel synthesis and characterization.

## Factors Influencing Drug Release from Hydrogels



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Caption: Key factors that influence the rate of drug release from a hydrogel matrix.

## Conclusion

Both **N-Vinyl-2-pyrrolidone** and Polyethylene Glycol serve as excellent foundational materials for creating hydrogels for biomedical applications.

- PEG hydrogels are the more extensively studied of the two, offering a highly biocompatible, bio-inert, and versatile platform. Their properties are readily tunable, making them suitable for a wide range of applications, although their mechanical strength can be a limitation.[4][8]
- NVP-based hydrogels present a compelling alternative, demonstrating good biocompatibility and the potential for robust mechanical properties, especially in nanocomposite forms.[12] Emerging research also suggests they may offer advantages in reducing immunogenicity compared to PEG.[3]

The choice between NVP and PEG hydrogels will ultimately depend on the specific requirements of the application. For applications demanding utmost biocompatibility and a well-established regulatory profile, PEG is a reliable choice. For those requiring enhanced mechanical strength or potentially lower immunogenicity, NVP-based systems are a promising and increasingly explored option. The experimental data and protocols provided in this guide offer a foundational framework for making an informed decision.

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- To cite this document: BenchChem. [N-Vinyl-2-pyrrolidone based hydrogels versus polyethylene glycol (PEG) hydrogels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6592825#n-vinyl-2-pyrrolidone-based-hydrogels-versus-polyethylene-glycol-peg-hydrogels>]

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